molecular formula C15H18N2O2S B409760 ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 113697-58-8

ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B409760
CAS No.: 113697-58-8
M. Wt: 290.4g/mol
InChI Key: QIRDATUZCCMNQP-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli reaction, which typically involves a β-ketoester, aldehyde, and urea/thiourea . The presence of a 3-methylphenyl substituent at position 4 and a sulfanylidene (thione) group at position 2 distinguishes it from classical DHPMs like monastrol. Its structure (Fig.

Properties

IUPAC Name

ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(3)16-15(20)17-13(12)11-7-5-6-9(2)8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRDATUZCCMNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127338
Record name Ethyl 1,2,3,4-tetrahydro-6-methyl-4-(3-methylphenyl)-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113697-58-8
Record name Ethyl 1,2,3,4-tetrahydro-6-methyl-4-(3-methylphenyl)-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113697-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3,4-tetrahydro-6-methyl-4-(3-methylphenyl)-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a compound belonging to the pyrimidine family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-component cyclocondensation reaction involving thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes, often catalyzed by Lewis acids such as silicon tetrachloride. The structure of the compound features a pyrimidine ring with various substituents that contribute to its biological properties.

Antitumor Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, studies indicate that this compound can induce apoptosis in cancer cells.

  • In Vitro Studies : The compound was tested on MCF-7 breast cancer cells, showing an IC50 value of approximately 23.2 µM. Treatment resulted in a significant reduction in cell viability (26.86% decrease) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations .
  • Mechanism of Action : Flow cytometry analysis indicated that the compound induces G2/M and S-phase cell cycle arrest, suggesting it interferes with cellular proliferation mechanisms. The compound also inhibited autophagic cell death while promoting necrosis .

Other Biological Activities

The biological profile of this compound may extend to other areas such as:

  • Antiviral Activity : Some pyrimidine derivatives have demonstrated antiviral properties, potentially inhibiting viral replication.
  • Calcium Channel Blocking : Certain compounds within this class have been identified as calcium channel blockers, which could have implications in cardiovascular health.

Case Studies

  • Study on Antitumor Efficacy : A recent study evaluated the in vivo effects of this compound on tumor-bearing mice. The results indicated a significant reduction in tumor mass compared to control groups treated with standard chemotherapeutics like 5-FU .
  • Mechanistic Insights : Another investigation focused on the molecular pathways activated by this compound revealed its ability to modulate apoptotic pathways effectively, providing insights into its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduced apoptosis in MCF-7 cells
Cell Cycle ArrestG2/M and S-phase arrest
AntimicrobialActivity against bacterial strains
Calcium Channel BlockerPotential cardiovascular benefits

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the molecular formula C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S and a molecular weight of 290.4 g/mol. The structure includes a pyrimidine ring with a sulfanylidene group, which is crucial for its biological activity. Understanding the chemical structure allows researchers to predict its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit antimicrobial properties. Ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies indicate that modifications in the substituents on the pyrimidine ring can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .

Anticancer Potential

Recent studies have shown that similar pyrimidine derivatives possess anticancer properties. This compound has been tested in vitro against cancer cell lines, revealing promising results in inhibiting cell proliferation. The mechanism of action is thought to involve interference with DNA synthesis and repair pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Traditional Synthesis

The traditional synthesis of this compound typically involves acid-catalyzed cyclocondensation reactions between thiourea and ethyl acetoacetate derivatives. This method allows for the introduction of various substituents on the aromatic ring to optimize biological activity .

Green Chemistry Approaches

Recent advancements have focused on more sustainable synthesis methods, such as solvent-free grinding techniques. These methods not only reduce environmental impact but also enhance reaction efficiency and yield. The development of these methods is crucial for scaling up production while minimizing waste .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer PropertiesShowed reduced proliferation in breast cancer cell lines with IC50 values indicating potency.
Anti-inflammatory EffectsIn vivo studies indicated reduced markers of inflammation in animal models.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly influences electronic and steric properties:

Compound Name R Group at Position 4 Key Properties/Applications Reference
Target compound 3-methylphenyl Enhanced lipophilicity; uncharacterized bioactivity
Ethyl 6-methyl-4-phenyl-2-sulfanylidene-DHPM Phenyl Baseline for comparison; moderate solubility
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-DHPM 4-nitrophenyl Electron-withdrawing group; anticancer activity (IC₅₀: ~20 µM)
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-DHPM 4-methylphenyl Improved crystallinity; used in derivatization

Key Insight : The 3-methylphenyl group in the target compound may confer better membrane permeability than nitro-substituted analogues but lacks the bioactive nitro group’s electron-withdrawing effects .

Modifications at Position 2 (Thione vs. Oxo)

The 2-position substituent dictates hydrogen-bonding capacity and reactivity:

Compound Name Position 2 Group Hydrogen Bonding Potential Bioactivity Example
Target compound Sulfanylidene High (S–H interactions) Not reported
Ethyl 6-methyl-4-phenyl-2-oxo-DHPM Oxo Moderate (C=O interactions) Anticancer
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)-pyrimidinyl]acetate Thioether Low Antimicrobial

Key Insight : The sulfanylidene group in the target compound may enhance binding to cysteine-rich enzymes or metal ions, though this remains unexplored in vitro .

Physicochemical and Spectral Properties

  • Melting Points: Target compound: Not reported. 4-Nitro derivative: 108.4–111.2°C . 4-Methylphenyl-oxo analogue: Data unavailable; typically higher than nitro derivatives due to reduced polarity .
  • Spectroscopy :
    • IR : Thione (C=S) stretch at ~1200 cm⁻¹ in the target compound vs. C=O at ~1700 cm⁻¹ in oxo analogues .
    • NMR : The 3-methylphenyl group shows distinct aromatic protons at δ 7.2–7.4 ppm, differing from 4-substituted isomers .

Preparation Methods

Reaction Mechanism

The acid-catalyzed mechanism proceeds via:

  • Formation of an N-acyliminium ion intermediate from the aldehyde and thiourea.

  • Nucleophilic attack by the β-ketoester enolate.

  • Cyclization and dehydration to yield the tetrahydropyrimidine ring.

Procedure

  • Reactants :

    • 3-Methylbenzaldehyde (0.3 mol), ethyl acetoacetate (0.3 mol), thiourea (0.36 mol).

  • Catalyst : Concentrated HCl (5 mol%) or Lewis acids (e.g., FeCl₃, 10 mol%).

  • Conditions :

    • Reflux in ethanol at 80°C for 6–8 hours.

    • Alternative: Solvent-free conditions at 100°C for 2–3 hours.

  • Workup :

    • Cool the mixture, pour into ice water, and neutralize with NaHCO₃.

    • Filter the precipitate and recrystallize from ethanol.

Characterization Data

  • Yield : 65–75% under optimized conditions.

  • 1H NMR (CDCl₃) : δ 7.28–7.32 (m, 4H, aromatic), 5.41 (s, 1H, NH), 4.07 (q, 2H, OCH₂CH₃), 2.35 (s, 3H, CH₃), 1.16 (t, 3H, OCH₂CH₃).

  • FTIR : 3241 cm⁻¹ (N–H), 1726 cm⁻¹ (C=O), 1648 cm⁻¹ (C=N).

Solvent-Free Twin Screw Extrusion

Twin screw extrusion (TSE) offers a green chemistry alternative by eliminating solvents and reducing reaction times. This method is scalable and energy-efficient, making it suitable for industrial applications.

Procedure

  • Reactants :

    • 3-Methylbenzaldehyde (0.3 mol), ethyl acetoacetate (0.3 mol), thiourea (0.36 mol).

  • Mixing :

    • Combine reagents in a mortar to adsorb liquids onto solid thiourea.

  • Extrusion Parameters :

    • Screw speed: 100–150 rpm.

    • Temperature: 110–120°C.

    • Residence time: 2–5 minutes.

  • Workup :

    • Extrudate is dissolved in ice-cold water, filtered, and recrystallized from ethanol.

Advantages Over Traditional Methods

ParameterBiginelli ReactionTwin Screw Extrusion
Reaction Time6–8 hours2–5 minutes
Solvent UseEthanol (50 mL/g)None
Yield65–75%70–80%
Energy ConsumptionHighLow

Characterization

  • Melting Point : 204–205°C (lit. 205–206°C).

  • Purity : >95% (HPLC).

Comparative Analysis of Methods

Efficiency and Sustainability

  • Biginelli Reaction :

    • Pros: Well-established, high reproducibility.

    • Cons: Requires corrosive acids, solvent waste.

  • Twin Screw Extrusion :

    • Pros: Solvent-free, rapid, scalable.

    • Cons: Requires specialized equipment.

Industrial Applicability

Twin screw extrusion is preferred for bulk synthesis due to its continuous processing capability and reduced environmental impact. Pilot-scale trials report a 15% reduction in production costs compared to batch methods .

Q & A

Q. Example Protocol :

React 3-methylbenzaldehyde with ethyl acetoacetate in ethanol under acidic catalysis.

Introduce thiourea in DCM with triethylamine to form the dihydropyrimidine ring.

Quench with ice-water, extract with DCM, and purify via column chromatography.

How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

Q. Basic

  • ¹H/¹³C NMR :
    • Aromatic protons : Peaks at δ 6.8–7.4 ppm for the 3-methylphenyl group.
    • Ethyl ester : Triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (CH₂).
    • Thiocarbonyl (C=S) : Deshielded carbon at ~δ 180–190 ppm in ¹³C NMR .
  • IR : Strong absorption at ~1220 cm⁻¹ (C=S stretch) and 1700 cm⁻¹ (ester C=O) .

Validation : Compare experimental spectra with computed DFT models or literature data for analogous dihydropyrimidines .

What advanced crystallographic methods resolve structural ambiguities in this compound?

Q. Advanced

  • X-ray diffraction : Use SHELXL for refinement, focusing on:
    • Hydrogen bonding : Analyze R₁₀²(8) motifs (Etter’s notation) to validate supramolecular packing .
    • Disorder modeling : Apply PART instructions in SHELXL for disordered ethyl or methyl groups .
  • Puckering analysis : Use Cremer-Pople coordinates to quantify non-planarity of the tetrahydropyrimidine ring (e.g., amplitude Q and phase θ) .

Q. Example Crystallographic Data :

ParameterValue ()
Space groupP1
a, b, c (Å)7.268, 9.321, 12.478
V (ų)759.39
R-factor<0.05

How to evaluate potential biological activities (e.g., antimicrobial) of this compound?

Q. Advanced

  • Antimicrobial assays :
    • Agar diffusion : Test against E. coli and S. aureus; measure zones of inhibition vs. norfloxacin .
    • MIC determination : Use serial dilution in Mueller-Hinton broth (pH 7.2–7.4) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Data Interpretation : Correlate substituent effects (e.g., 3-methylphenyl) with activity trends using Hansch analysis .

How to address contradictions in reaction yields or spectroscopic data?

Q. Advanced

  • Yield optimization :
    • Temperature control : Avoid decomposition by maintaining reflux below 80°C .
    • Catalyst screening : Test Brønsted vs. Lewis acids (e.g., HCl vs. FeCl₃) .
  • Data validation :
    • Cross-validate NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups .
    • Single-crystal XRD : Resolve spectral ambiguities by comparing experimental and calculated bond lengths .

What challenges arise in SHELXL refinement for this compound?

Q. Advanced

  • Hydrogen placement : Use HFIX commands for constrained refinement of aromatic H-atoms .
  • Twinned crystals : Apply TWIN/BASF instructions for non-merohedral twinning (common in triclinic systems) .
  • Thermal parameters : Refine anisotropic displacement parameters (ADPs) for non-H atoms to reduce R₁ values below 0.05 .

Q. Software Workflow :

Integrate data with SAINT.

Solve via SHELXT.

Refine with SHELXL using CGLS cycles .

How to analyze non-covalent interactions in the crystal lattice?

Q. Advanced

  • Hirshfeld surfaces : Generate via CrystalExplorer to quantify C–H···S and π-π interactions .
  • Energy frameworks : Compute using CE-B3LYP/6-31G(d,p) to map electrostatic vs. dispersion contributions .

Q. Key Interactions :

  • C–H···O : Between ester carbonyl and adjacent methyl groups (2.8–3.2 Å) .
  • S···S contacts : Contribute to layer stacking (distance ~3.5 Å) .

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